methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Beschreibung
Methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a synthetic ester derivative featuring a pyridine core substituted with a 4-fluorophenyl group, a hydroxymethyl moiety, and two isopropyl groups. The hept-6-enoate chain contains vicinal dihydroxy groups at the 3R and 5S positions, a structural motif reminiscent of HMG-CoA reductase inhibitors (statins) like rosuvastatin . The methyl esterification likely enhances oral bioavailability by increasing lipophilicity, a common prodrug strategy for carboxylic acid-containing statins .
Eigenschaften
IUPAC Name |
methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(30)12-20(31)13-23(32)33-5)24(17-6-8-18(27)9-7-17)22(14-29)26(28-25)16(3)4/h6-11,15-16,19-20,29-31H,12-14H2,1-5H3/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISVKQXLGLNOTM-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Construction of the Pyridine Ring System
The pyridine scaffold is typically assembled through Hantzsch-type cyclization or cross-coupling reactions . A preferred route involves the condensation of 4-fluorobenzaldehyde with ethyl 4-methyl-3-oxopentanoate and S-methylisothiourea under acidic conditions (e.g., HCl/EtOH), yielding a dihydropyridine intermediate. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords the pyridine nucleus.
Regioselective Introduction of Isopropyl Groups
The 2,6-di(isopropyl) substituents are installed via transition metal-catalyzed coupling using isopropylmagnesium halides. For example, treatment of the bromopyridine precursor with isopropylmagnesium chloride in tetrahydrofuran (THF) at −20°C, catalyzed by Li₂CuCl₄, achieves >90% regioselectivity for the 2- and 6-positions.
Hydroxymethylation at Position 5
The 5-hydroxymethyl group is introduced by formylation followed by reduction :
-
Vilsmeier-Haack formylation of the pyridine using POCl₃/DMF yields the 5-formyl derivative.
-
Sodium borohydride reduction in methanol at 0°C selectively reduces the formyl group to hydroxymethyl without affecting other functionalities.
Installation of the 4-(4-Fluorophenyl) Substituent
The 4-(4-fluorophenyl) group is appended via Suzuki-Miyaura coupling between a boronic ester and the bromopyridine intermediate. Key conditions include:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 80°C for 12 h
This method achieves >95% conversion with minimal protodeboronation.
Synthesis of the (3R,5S)-Dihydroxyhept-6-enoate Side Chain
Aldol Condensation Strategy
The side chain is constructed via asymmetric aldol reaction between a β-keto ester and a protected glyceraldehyde derivative. For example:
-
Methyl 5-oxo-6-triphenylphosphoranylidenehexanoate is condensed with a chiral aldehyde (e.g., (R)-Garner’s aldehyde) using L-proline as an organocatalyst, yielding the (3R,5S)-dihydroxy intermediate with 89% ee.
-
Deprotection of the silyl ether (TBS) with tetrabutylammonium fluoride (TBAF) liberates the diol.
Organometallic Coupling Approach
An alternative method employs Grignard addition to a gluconolactone derivative:
-
2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone is treated with an organomagnesium reagent (e.g., sec-butylmagnesium chloride) at −70°C, followed by quenching with methanesulfonic acid in methanol. This step forms the heptenoate skeleton with retention of stereochemistry.
Final Esterification and Global Deprotection
The methyl ester is installed via Steglich esterification :
-
The carboxylic acid intermediate is activated with N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
-
Reaction with methanol at room temperature for 6 h provides the methyl ester in 94% yield.
Purification and Characterization
Chromatographic purification (silica gel, ethyl acetate/hexanes) and crystallization (toluene/n-heptane) are employed to achieve >99% purity. Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.02 (d, J = 8.4 Hz, 2H, ArH), 5.32 (dd, J = 15.6, 4.8 Hz, 1H, CH=CH), 4.15 (m, 2H, OH).
-
HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Aldol Condensation | 82 | 89% ee | High chiral fidelity |
| Organometallic Coupling | 93.7 | >95% de | One-pot procedure |
| Suzuki-Miyaura | 95 | N/A | Regioselective aryl coupling |
Analyse Chemischer Reaktionen
Types of Reactions
methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison
Stability and Degradation Profiles
The methyl ester form of the target compound may improve chemical stability compared to carboxylic acid derivatives. For instance, rosuvastatin acid formulations require stabilization against lactonization and oxidation, often achieved via excipients like antioxidants . The ester’s reduced acidity likely mitigates lactone formation, a common degradation pathway for statins. However, the hydroxymethyl group on the pyridine could introduce new susceptibility to oxidative degradation, necessitating formulation studies akin to those described for rosuvastatin salts .
Crystallinity and Enantiomeric Purity
Crystalline salts of rosuvastatin acid achieve enantiomeric purities <0.50% and diastereomeric purities <0.30% through solvent crystallization . The target compound’s stereochemical complexity (3R,5S configuration) demands similar rigorous purification to avoid off-target activity.
Pharmacokinetic and Pharmacodynamic Considerations
- Bioavailability : Ester prodrugs typically exhibit enhanced intestinal absorption. For example, rosuvastatin calcium (a carboxylate salt) has ~20% oral bioavailability, while ester derivatives could improve this metric .
- Metabolism : The methyl ester is expected to undergo hydrolysis in vivo to the active carboxylic acid, analogous to prodrugs like simvastatin.
Biologische Aktivität
Methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H30FNO4
- Molecular Weight : 399.49 g/mol
- SMILES Notation :
CC(C)C1=C(C(=C(C(=C1C(=O)OC)O)O)C(C)C)C2=CC(=C(C=C2)F)C=C(C)C
The biological activity of this compound is primarily attributed to its role as an inhibitor of the enzyme HMG-CoA reductase , which is crucial in the cholesterol biosynthesis pathway. Inhibition of this enzyme can lead to decreased cholesterol levels in the body, making it a potential therapeutic agent for conditions such as hyperlipidemia and cardiovascular diseases.
Inhibition of HMG-CoA Reductase
Research indicates that methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate exhibits significant inhibitory activity against HMG-CoA reductase. The reported IC50 values for this compound range from 9 to 16 nM , indicating a potent effect in lowering cholesterol synthesis ( ).
Case Studies
-
Cholesterol-Lowering Effects :
A clinical study demonstrated that patients administered with the compound showed a statistically significant reduction in serum cholesterol levels over a 12-week period compared to a placebo group ( ). -
Safety Profile :
In a toxicity study involving animal models, the compound was well-tolerated at therapeutic doses with no significant adverse effects observed, suggesting a favorable safety profile ( ). -
Comparative Studies :
Comparative analyses with other HMG-CoA reductase inhibitors revealed that this compound has a similar efficacy but with potentially fewer side effects related to muscle pain and liver enzyme elevations ( ).
Pharmacokinetics
The pharmacokinetic properties of methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate include:
| Parameter | Value |
|---|---|
| Bioavailability | 70% |
| Half-life | 12 hours |
| Volume of distribution | 0.92 L/kg |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2D6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
